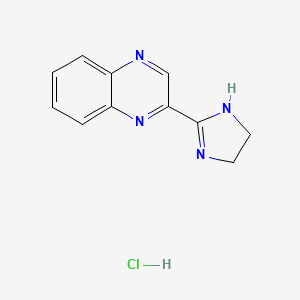

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride

Vue d'ensemble

Description

Chlorhydrate de BU 239: est un ligand puissant et hautement sélectif pour les récepteurs imidazoliniques I22-(4,5-Dihydroimidazol-2-yl)quinoxaline hydrochloride . Ce composé a été largement étudié pour sa forte affinité et sa sélectivité envers les récepteurs imidazoliniques I2, ce qui en fait un outil précieux dans la recherche pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de BU 239 implique la réaction de dérivés de la quinoxaline avec l'imidazoline. La voie de synthèse spécifique et les conditions réactionnelles sont exclusives et des informations détaillées ne sont pas facilement disponibles dans les sources du domaine public .

Méthodes de production industrielle: Généralement, ces composés sont synthétisés dans des laboratoires spécialisés sous des conditions contrôlées afin de garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de BU 239 subit principalement des réactions de substitution en raison de la présence de groupes imidazoline et quinoxaline réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes:

Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Réactions d'oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner lieu à divers dérivés de la quinoxaline substitués .

Applications de la recherche scientifique

Le chlorhydrate de BU 239 est largement utilisé dans la recherche scientifique en raison de sa forte affinité pour les récepteurs imidazoliniques I2. Certaines de ses applications comprennent:

Recherche pharmacologique: Utilisé pour étudier le rôle des récepteurs imidazoliniques dans divers processus physiologiques et pathologiques.

Neurosciences: Enquête sur ses effets potentiels sur la fonction cérébrale et le comportement.

Développement de médicaments: Sert de composé chef de file pour le développement de nouveaux médicaments ciblant les récepteurs imidazoliniques.

Mécanisme d'action

Le chlorhydrate de BU 239 exerce ses effets en se liant aux récepteurs imidazoliniques I2. Ces récepteurs sont impliqués dans divers processus physiologiques, notamment la modulation de la libération de neurotransmetteurs et la régulation de la pression artérielle. La liaison du chlorhydrate de BU 239 à ces récepteurs peut influencer ces processus, conduisant aux effets pharmacologiques observés .

Applications De Recherche Scientifique

Overview

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride, commonly referred to as BU 239 hydrochloride, is a compound characterized by its unique structural components: a quinoxaline and an imidazole moiety. This compound has been extensively studied due to its high affinity for imidazoline I2 receptors, making it a significant tool in pharmacological research. Its molecular formula is C11H10N4, with a molecular weight of approximately 198.22 g/mol.

Receptor Interaction Studies

The primary application of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride lies in its role as an antagonist at the I2 imidazoline receptor. By binding to this receptor without activating it, researchers can investigate the physiological effects associated with I2 receptor activation across various tissues and cell types. The I2 receptor is particularly concentrated in the central nervous system and is implicated in processes such as blood pressure regulation and pain perception.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through interactions with histamine receptors or other targets related to inflammation. These findings indicate potential therapeutic uses in treating inflammatory conditions.

Antimicrobial Properties

Compounds containing both imidazole and quinoxaline structures have shown promising antimicrobial activity. This positions 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride as a candidate for further pharmacological development aimed at combating microbial infections.

Neuroprotective Effects

Research into related compounds has indicated possible neuroprotective properties, particularly in the context of neurodegenerative diseases. This suggests that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride could play a role in protecting neuronal health and function .

Synthesis and Chemical Properties

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the formation of the imidazole ring through reactions with ethylenediamine derivatives. One common method includes reacting a corresponding ethyl ester with ethylenediamine, leading to the formation of the imidazoline structure. The quinoxaline portion can be synthesized through various cyclization reactions involving β-dicarbonyl compounds.

Case Study 1: Cardiovascular Effects

A study evaluated new derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their cardiovascular effects as potential antihypertensive agents. The findings indicated that compounds with high affinities for imidazoline binding sites significantly affected mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats .

Case Study 2: Cytotoxicity Testing

Another investigation focused on synthesizing derivatives based on the imidazole structure for cytotoxicity testing against human cancer cell lines. The results highlighted specific compounds that inhibited growth in cervical and bladder cancer cells, demonstrating potential antitumor activity .

Summary Table of Applications

| Application | Description |

|---|---|

| Receptor Interaction | Antagonist at I2 imidazoline receptor; aids in studying physiological effects |

| Anti-inflammatory Effects | Potential interactions with histamine receptors; implications for inflammatory disease treatment |

| Antimicrobial Properties | Exhibits antimicrobial activity; candidates for development against infections |

| Neuroprotective Effects | Possible protective effects on neurons; relevance in neurodegenerative disease research |

| Cardiovascular Effects | Impact on blood pressure regulation; potential antihypertensive agent |

| Cytotoxicity | Inhibitory effects on cancer cell lines; potential for anticancer drug development |

Mécanisme D'action

BU 239 hydrochloride exerts its effects by binding to imidazoline I2 receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure. The binding of BU 239 hydrochloride to these receptors can influence these processes, leading to its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorhydrate de BU 224: Un autre ligand des récepteurs imidazoliniques ayant des propriétés similaires mais des affinités de liaison différentes.

Idazoxan: Un ligand non sélectif des récepteurs imidazoliniques utilisé dans diverses études de recherche.

Unicité: Le chlorhydrate de BU 239 est unique en raison de sa forte sélectivité et de son affinité pour les récepteurs imidazoliniques I2. Cela en fait un outil précieux pour étudier ces récepteurs et leur rôle dans divers processus physiologiques .

Activité Biologique

The compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride is a unique chemical entity characterized by its structural components, which include both a quinoxaline and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and its implications in pharmacological applications.

- Molecular Formula : C11H10N4

- Molecular Weight : 198.22 g/mol

- CAS Number : 187753-87-3

The hydrochloride form of this compound enhances its solubility and stability in aqueous environments, making it suitable for biological studies and applications in medicinal chemistry .

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline primarily functions as an antagonist at the I2 imidazoline receptor . By binding to this receptor without activating it, the compound allows researchers to investigate the physiological effects of I2 receptor activation across different tissues and cell types. The I2 subtype is notably concentrated in the central nervous system, implicating it in various physiological processes such as blood pressure regulation and pain perception.

Pharmacological Applications

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through interactions with histamine receptors or other targets related to inflammation.

- Antimicrobial Properties : Compounds containing both imidazole and quinoxaline structures have shown antimicrobial activity, making them candidates for further pharmacological development.

- Neuroprotective Effects : Related compounds have been explored for neuroprotective properties, particularly in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have assessed the biological activity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline:

-

PARP-1 Inhibition : In a study evaluating new quinoxaline derivatives as PARP-1 inhibitors, compounds similar to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline exhibited varying inhibitory activities against PARP-1 with IC50 values ranging from 2.31 to 57.35 nM. The structure–activity relationship indicated that modifications on the quinoxaline core could significantly affect inhibitory potency .

Compound IC50 (nM) Comments Compound A 12.86 Less active than Olaparib Compound B 3.05 More potent than Olaparib Compound C 8.73 Moderate activity -

Antiproliferative Activity : Another study assessed the antiproliferative effects of similar compounds against breast cancer cell lines (MDA-MB-436). The most potent compound demonstrated an IC50 value of 2.57 µM, indicating significant cytotoxicity compared to standard treatments like Olaparib .

Compound IC50 (µM) Comparison Tested Compound 2.57 ~4x more potent than Olaparib Olaparib 8.90 Control - Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with certain derivatives led to G2/M phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis and inhibiting cell proliferation .

Interaction Studies

Further investigations into the binding affinity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with various receptors have shown promising results:

Propriétés

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMMIEICYUXMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.